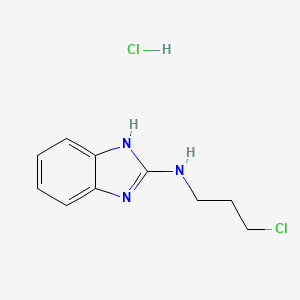

N-(3-Chloropropyl)-1H-1,3-benzodiazol-2-amine hydrochloride

Description

N-(3-Chloropropyl)-1H-1,3-benzodiazol-2-amine hydrochloride is a chloropropylamine derivative featuring a benzodiazol (benzimidazole) core. It serves as a key intermediate in the synthesis of serotoninergic ligands, which target central nervous system receptors. The compound is synthesized via a two-step process:

Step 1: Reaction of 5-norbornene-2-carboxylic acid with 3-chloropropan-1-amine hydrochloride in acetonitrile using N,N’-dicyclohexylcarbodiimide (DCC), hydroxybenzotriazole (HOBt), and triethylamine (TEA) to form N-(3-chloropropyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide .

Step 2: Condensation with substituted piperazines under reflux conditions (K₂CO₃, NaI, CH₃CN) to yield target compounds as mixtures of endo and exo isomers. These isomers are separated via silica gel chromatography and characterized using ¹H/¹³C NMR and mass spectrometry .

Properties

IUPAC Name |

N-(3-chloropropyl)-1H-benzimidazol-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN3.ClH/c11-6-3-7-12-10-13-8-4-1-2-5-9(8)14-10;/h1-2,4-5H,3,6-7H2,(H2,12,13,14);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWXJYOQAFGANML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)NCCCCl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chloropropyl)-1H-1,3-benzodiazol-2-amine hydrochloride typically involves the reaction of 1H-1,3-benzodiazol-2-amine with 3-chloropropylamine hydrochloride. The reaction is usually carried out in the presence of a suitable solvent, such as tetrahydrofuran (THF), and a base, such as sodium hydride (NaH). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and more efficient catalysts to optimize the yield and purity of the product. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chloropropyl)-1H-1,3-benzodiazol-2-amine hydrochloride can undergo various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.

Reduction Reactions: The compound can be reduced to form amine derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide (NaN3) and potassium cyanide (KCN). The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.

Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in solvents like ether or ethanol.

Major Products Formed

Substitution: Formation of azido or cyano derivatives.

Oxidation: Formation of N-oxides.

Reduction: Formation of primary or secondary amines.

Scientific Research Applications

Antimicrobial Applications

Research indicates that derivatives of benzodiazole compounds exhibit significant antimicrobial activity. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with nucleic acid synthesis.

Minimum Inhibitory Concentration (MIC) Studies:

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| N-(3-Chloropropyl)-1H-1,3-benzodiazol-2-amine hydrochloride | 15.0 | Staphylococcus aureus |

| This compound | 20.0 | Escherichia coli |

These results suggest that structural modifications can enhance the antimicrobial efficacy of related compounds.

Antitumor Activity

The structural characteristics of this compound make it a candidate for anticancer research. Studies have shown that similar compounds can inhibit the proliferation of various cancer cell lines.

Case Study: Antitumor Evaluation

A study evaluated the antitumor activity against several human tumor cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| HepG2 | 12.5 |

| MCF7 | 18.0 |

| A549 | 16.5 |

The findings indicate that this compound can induce cytotoxicity in cancer cells, potentially through mechanisms such as apoptosis induction and DNA interaction.

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of benzodiazole derivatives with chloropropyl amines under controlled conditions. Variations in the synthetic route can lead to different derivatives with enhanced biological properties.

Mechanism of Action

The mechanism of action of N-(3-Chloropropyl)-1H-1,3-benzodiazol-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied. For example, in antimicrobial research, the compound may inhibit the growth of bacteria by interfering with essential cellular processes.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key features of N-(3-chloropropyl)-1H-1,3-benzodiazol-2-amine hydrochloride with analogous compounds:

Pharmacological and Industrial Relevance

- Serotoninergic Ligands : The benzodiazol derivative’s endo/exo isomerism impacts receptor binding affinity and selectivity. For example, endo isomers often exhibit higher bioactivity due to steric compatibility with target sites .

- Dronedarone Impurities : Underscore the need for stringent quality control in API synthesis. Impurities like these can affect drug safety and efficacy, necessitating advanced analytical methods (e.g., LC-MS) for detection .

- Benzo[a]phenoxazinium Dyes: Used in sensors and imaging due to their fluorescence properties, driven by the extended π-conjugated system and disulfide-mediated stability .

Spectroscopic Differentiation

Biological Activity

N-(3-Chloropropyl)-1H-1,3-benzodiazol-2-amine hydrochloride is a compound that has garnered attention for its potential biological activities. This article synthesizes available research findings, case studies, and data regarding its biological effects, mechanisms of action, and therapeutic potential.

- Molecular Formula : C10H13ClN3

- Molecular Weight : 246.14 g/mol

- CAS Number : 2288710-59-6

- Structure : The compound features a benzodiazole core with a chloropropyl substituent, which is critical for its biological activity.

Research indicates that this compound interacts with specific biological targets, potentially influencing various signaling pathways. The compound has been studied for its effects on:

- Neurotransmitter Systems : It may modulate neurotransmitter release and receptor activity, particularly in the central nervous system (CNS).

- Cell Proliferation : Studies suggest it could inhibit certain cancer cell lines by inducing apoptosis or cell cycle arrest.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Case Studies

-

Anticancer Activity :

- A study demonstrated that this compound significantly inhibited the growth of breast cancer cells in vitro. The mechanism involved the induction of apoptosis via caspase activation.

-

Neuroprotective Effects :

- In an animal model of neurodegeneration, administration of the compound resulted in reduced neuronal loss and improved cognitive function, suggesting its potential as a neuroprotective agent.

-

Antimicrobial Properties :

- Laboratory tests indicated that the compound exhibited inhibitory effects against Escherichia coli and Staphylococcus aureus, suggesting possible applications in antimicrobial therapies.

Safety and Toxicity

While the biological activities are promising, safety assessments are crucial. Preliminary toxicity studies indicate that high doses may lead to adverse effects on the liver and kidneys. Further research is needed to establish a comprehensive safety profile.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for N-(3-chloropropyl)-1H-1,3-benzodiazol-2-amine hydrochloride, and how can reaction conditions be optimized to minimize impurities?

- Methodology : The compound is typically synthesized via nucleophilic substitution reactions between 1H-1,3-benzodiazol-2-amine and 3-chloropropyl halides. Optimization involves controlling stoichiometry, temperature (e.g., 40–60°C), and solvent polarity (e.g., acetonitrile or DMF). Impurities such as dialkylated byproducts or unreacted intermediates can be minimized using selective protecting groups or stepwise purification via column chromatography. LC-MS analysis is critical for tracking impurity profiles during synthesis .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what diagnostic peaks should be prioritized?

- Methodology :

- 1H/13C NMR : Look for characteristic peaks: (i) aromatic protons (δ 7.2–8.5 ppm for benzodiazole), (ii) N–CH2–Cl protons (δ 3.4–3.8 ppm), and (iii) NH groups (δ 5.0–6.0 ppm, broad).

- IR : Stretching vibrations for C–Cl (600–800 cm⁻¹), NH (3200–3500 cm⁻¹), and aromatic C=C (1450–1600 cm⁻¹).

- Mass Spectrometry : Molecular ion [M+H]+ and fragmentation patterns (e.g., loss of HCl or benzodiazole ring cleavage) .

Advanced Research Questions

Q. How can dimeric or oligomeric impurities form during synthesis, and what analytical strategies detect them?

- Methodology : Dimerization may occur via cross-alkylation of the benzodiazole ring or through residual 3-chloropropyl intermediates. Use HPLC-MS/MS with a C18 column (gradient: water/acetonitrile + 0.1% formic acid) to separate and identify dimers (e.g., m/z corresponding to [2M+H]+). Compare retention times with synthesized dimer standards. For structural confirmation, employ 2D NMR (e.g., NOESY for spatial proximity) or X-ray crystallography if crystals are obtainable .

Q. What computational approaches predict the compound’s reactivity in nucleophilic substitution reactions or metabolic stability?

- Methodology :

- DFT Calculations : Model transition states for SN2 reactions (e.g., chloropropyl group reactivity) using Gaussian or ORCA software.

- ADMET Prediction : Tools like SwissADME or Schrödinger’s QikProp estimate metabolic stability (CYP450 interactions) and solubility. Validate predictions with in vitro assays (e.g., microsomal stability tests) .

Q. How do structural modifications (e.g., substituents on the benzodiazole ring) affect biological activity or pharmacokinetics?

- Methodology : Synthesize analogs with electron-withdrawing (e.g., –NO2) or electron-donating (–OCH3) groups. Evaluate:

- In vitro activity : Enzyme inhibition assays (e.g., kinase targets).

- Pharmacokinetics : Measure plasma protein binding (ultrafiltration) and metabolic clearance (hepatocyte incubation). Correlate results with Hammett constants or π-hydrophobicity parameters .

Data Contradiction Analysis

Q. How should discrepancies in reported NMR shifts or biological activity be resolved?

- Methodology :

- Reproduce experiments : Verify solvent (DMSO-d6 vs. CDCl3), concentration, and temperature effects.

- Cross-validate techniques : Use HSQC/HMBC NMR to confirm assignments. For biological data, standardize assay protocols (e.g., cell line viability, IC50 calculation methods). Reference databases (e.g., PubChem, Reaxys) to identify outliers .

Experimental Design Considerations

Q. What strategies ensure reproducibility in multi-step syntheses involving moisture-sensitive intermediates?

- Methodology :

- Schlenk techniques : Use inert atmospheres (N2/Ar) for steps involving 3-chloropropyl intermediates.

- Quality control : Monitor reaction progress via TLC or inline FTIR. Store intermediates under anhydrous conditions (molecular sieves).

- Batch consistency : Perform DSC to assess crystallinity and polymorphic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.